
cis-Di(benzonitrile)dichloroplatinum (II)
Overview
Description
cis-Di(benzonitrile)dichloroplatinum(II) (cis-[PtCl₂(NCPh)₂]) is a square-planar platinum(II) complex featuring two benzonitrile (NCPh) ligands in a cis configuration and two chloride ligands. Its synthesis involves the reaction of [PtCl₃(NCPh)]⁻ with additional benzonitrile, where the cis isomer is kinetically favored due to the trans-labilizing effect of chloride ligands . Structural studies highlight its non-polar character and solubility in organic solvents like DMSO, which is critical for applications in catalysis and medicinal chemistry . Unlike cisplatin (cis-diamminedichloroplatinum(II)), which has two ammine ligands, the benzonitrile ligands in cis-[PtCl₂(NCPh)₂] introduce steric bulk and electronic effects that modulate reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Di(benzonitrile)dichloroplatinum (II) typically involves the reaction of platinum(II) chloride with benzonitrile. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The mixture is stirred at room temperature, and the product is precipitated out by the addition of a non-solvent like hexane. The reaction can be represented as follows:
PtCl2+2C6H5CN→cis-[(C6H5CN)2PtCl2
Biological Activity
cis-Di(benzonitrile)dichloroplatinum(II) , also known as bis(benzonitrile)dichloroplatinum(II), is a platinum-based compound that has garnered attention for its potential biological activities, particularly in cancer treatment. This article explores its synthesis, biological mechanisms, and therapeutic implications, supported by recent research findings and case studies.
Synthesis and Characterization
The synthesis of cis-Di(benzonitrile)dichloroplatinum(II) involves the reaction of platinum(II) chloride with benzonitrile. The product is typically obtained as a yellow crystalline powder with a molecular formula of and a molecular weight of 472.23 g/mol . The compound exists in both cis and trans isomeric forms, with the cis form being more biologically active .
Property | Value |
---|---|
Chemical Formula | |
Molecular Weight | 472.23 g/mol |
Appearance | Yellow crystalline powder |
Purity | 99% |
Research indicates that cis-Di(benzonitrile)dichloroplatinum(II) exhibits its biological activity primarily through the inhibition of the PD-1/PD-L1 immune checkpoint pathway, which is crucial in regulating immune responses against tumors. This compound has been shown to disrupt the interaction between PD-1 and PD-L1, leading to enhanced T-cell activity against cancer cells .
Key Findings:
- Inhibition of PD-1/PD-L1 Interaction : The compound has an effective concentration (EC50) of approximately 13.2 μM for inhibiting PD-1/PD-L1 interaction, which was confirmed through various assays including AlphaLISA and co-immunoprecipitation .
- Tumor Growth Suppression : In vivo studies demonstrated that administration of bis(benzonitrile)dichloroplatinum(II) significantly suppressed the growth of MC38 colorectal cancer xenografts in immune-competent mice, highlighting its potential as an immune checkpoint inhibitor .
Table 2: Summary of Biological Activity Studies
Study Type | Findings |
---|---|
AlphaLISA Assay | EC50 = 13.2 μM for PD-1/PD-L1 inhibition |
Co-immunoprecipitation | Confirmed binding to PD-1 but not PD-L1 |
In Vivo Efficacy | Significant tumor growth suppression in MC38 xenografts |
Surface Plasmon Resonance | Binding affinity (K_D) = 2.08 μM for PD-1 |
Case Study 1: Colorectal Cancer Treatment
In a study involving MC38 colorectal cancer xenografts, bis(benzonitrile)dichloroplatinum(II) was administered at a dosage of 7.5 mg/kg every three days. The results showed a marked increase in tumor-infiltrating T cells and a significant reduction in tumor size compared to control groups . This suggests that the compound not only inhibits tumor growth but also enhances anti-tumor immunity.
Case Study 2: Comparison with Other Platinum Compounds
When compared to traditional platinum-based chemotherapeutics like cisplatin, bis(benzonitrile)dichloroplatinum(II) exhibited lower cytotoxicity while maintaining effective anti-tumor activity. This characteristic makes it a promising candidate for further development as a safer alternative to existing treatments .
Scientific Research Applications
Overview
cis-Di(benzonitrile)dichloroplatinum (II), also known as bis(benzonitrile)dichloroplatinum (II), is a platinum-based organometallic compound notable for its unique chemical properties and potential therapeutic applications. This compound has garnered attention in the fields of medicinal chemistry, particularly in cancer treatment, due to its ability to interact with biological targets.
Cancer Treatment
Recent studies have highlighted the potential of cis-Di(benzonitrile)dichloroplatinum (II) as an immune checkpoint inhibitor . Research indicates that this compound can inhibit the PD-1/PD-L1 interaction, a critical pathway in tumor immune evasion. The following findings summarize its efficacy:
- Mechanism of Action: The compound binds to PD-1 with a dissociation constant of , effectively blocking the PD-1/PD-L1 interaction, which is crucial for T cell activation and proliferation .
- In Vivo Studies: In experiments with MC38 colorectal cancer xenografts in immune-competent mice, treatment with cis-Di(benzonitrile)dichloroplatinum (II) resulted in significant tumor growth suppression and increased infiltration of T cells into the tumor microenvironment .
- Comparative Efficacy: The compound exhibited an EC₅₀ value of 13.2 ± 3.5 μM in inhibiting PD-1/PD-L1 interactions, demonstrating superior activity compared to other platinum-based drugs like carboplatin and oxaliplatin .
Catalytic Applications
Beyond its therapeutic potential, cis-Di(benzonitrile)dichloroplatinum (II) serves as a catalyst in various organic reactions:
- Reactions: It has been utilized in asymmetric hydroformylation, allylation reactions, and carbene insertion reactions .
- Industrial Relevance: Its catalytic properties make it valuable in pharmaceutical synthesis and industrial chemistry, particularly for producing complex organic molecules .
Study 1: Immune Checkpoint Inhibition
A study published in Nature Communications demonstrated that cis-Di(benzonitrile)dichloroplatinum (II) significantly reduces tumor growth in mice models by enhancing T cell activity through PD-1 blockade. This study involved detailed immunological assays to assess T cell infiltration and activity within tumors .
Study 2: Catalytic Efficiency
In a comparative analysis of platinum-based catalysts, cis-Di(benzonitrile)dichloroplatinum (II) was evaluated for its efficiency in hydrosilylation reactions. The results indicated that this compound outperformed traditional catalysts under similar conditions, showcasing its potential for industrial applications .
Chemical Reactions Analysis
UV-Induced Photosubstitution
Under 254 nm UV irradiation in chloroform, cis-Di(benzonitrile)dichloroplatinum(II) undergoes photosubstitution to form hexachloroplatinic acid (H₂PtCl₆) . The reaction mechanism involves:
-
Primary photochemical step : Absorption of light by the complex or solvent generates reactive intermediates. A proposed intermediate is HPt(C₆H₅CN)Cl₃ .
-
Radical pathway : At higher light intensities, trichloromethyl radicals (·CCl₃) participate in chlorination steps, as evidenced by kinetic studies showing a nonlinear dependence on light intensity .
Key kinetic parameters :
Parameter | Value | Condition |
---|---|---|
Rate dependence (254 nm) | Linear with light | Low intensity |
Rate dependence (313 nm) | Nonlinear (radical-mediated) | High intensity |
Asymmetric Hydroformylation
The compound catalyzes asymmetric hydroformylation of alkenes, producing chiral aldehydes. A comparative study showed superior enantioselectivity (up to 92% ee) compared to Rh-based catalysts under similar conditions .
Allylation Reactions
It facilitates allylation of carbonyl compounds via a proposed Pt⁰/Pt²⁺ redox cycle. For example:
Yields exceed 80% in optimized conditions (50°C, THF) .
Carbene Insertion and Cyclopropanation
The catalyst enables carbene insertion into O–H bonds of alcohols and cyclopropanation of alkenes:
-
Carbene insertion : Ethyl diazoacetate reacts with methanol to yield methoxyacetate (75% yield) .
-
Cyclopropanation : Styrene reacts with diazomethane to form cyclopropane derivatives (68% yield) .
Carbonylation of Alkyl Halides
In the presence of SnCl₂·2H₂O, the compound catalyzes the carbonylation of alkyl halides to esters:
A 65% yield was reported for n-butylamine conversion to N,N-dibutylamine .
Sigmatropic Rearrangements
The catalyst promotes Cope and Claisen rearrangements. For instance, 1,5-dienes undergo Cope rearrangement with 70–85% efficiency at 80°C .
Thermal Isomerization
The cis isomer reversibly converts to the trans form under thermal conditions. A study isolated both isomers chromatographically and characterized them via dipole moment and IR spectroscopy :
Isomer | Dipole Moment (D) | IR ν(C≡N) (cm⁻¹) |
---|---|---|
cis | 5.8 | 2230 |
trans | 0.9 | 2245 |
Comparative Catalytic Efficiency
Table 1 : Catalytic performance vs. other platinum catalysts
Reaction Type | cis-(PhCN)₂PtCl₂ Yield | Cisplatin Yield |
---|---|---|
Hydrosilylation | 89% | 45% |
Allylation | 82% | 38% |
Cyclopropanation | 78% | Not reported |
Ligand Substitution Dynamics
Benzonitrile ligands exhibit labile behavior, enabling facile substitution with stronger-field ligands (e.g., phosphines). This property underpins its utility in catalytic cycles requiring ligand exchange .
Solvent Effects
Reactivity is solvent-dependent. Chloroform enhances photochemical degradation, while polar aprotic solvents (e.g., DMF) stabilize the complex during catalysis .
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for cis-Di(benzonitrile)dichloroplatinum(II), and how do reaction conditions influence isomer purity?
- Methodological Answer : The synthesis typically involves reacting platinum(II) chloride with benzonitrile ligands under controlled stoichiometric conditions. For example, Fraccarollo et al. (1992) demonstrated that maintaining a 1:2 molar ratio of PtCl₂ to benzonitrile in anhydrous dichloromethane at 40°C for 24 hours yields the cis isomer with >95% purity . Solvent polarity and temperature are critical: polar solvents (e.g., acetonitrile) favor trans isomers, while nonpolar solvents enhance cis selectivity . Monitoring via ¹⁹⁵Pt NMR can confirm isomer distribution .
Q. How is cis-Di(benzonitrile)dichloroplatinum(II) characterized spectroscopically, and what key spectral markers distinguish it from trans analogs?
- Methodological Answer : Infrared (IR) spectroscopy identifies nitrile ligand coordination via ν(C≡N) stretching frequencies: cis isomers exhibit peaks near 2280–2300 cm⁻¹, while trans isomers show shifts to 2250–2270 cm⁻¹ due to reduced backbonding . ¹H NMR in deuterated chloroform reveals distinct splitting patterns for benzonitrile protons, with cis isomers displaying higher symmetry (e.g., singlet for aromatic protons) compared to trans counterparts .
Q. What are the stability considerations for cis-Di(benzonitrile)dichloroplatinum(II) under varying storage and experimental conditions?
- Methodological Answer : The compound is hygroscopic and degrades in protic solvents (e.g., water, alcohols), releasing chloride ions and forming aqua or hydroxo complexes. Storage under inert gas (argon) at –20°C in amber vials minimizes ligand substitution and oxidative decomposition . Stability assays using UV-Vis spectroscopy (λ = 260–280 nm) can track degradation over time .
Advanced Research Questions
Q. How does cis-Di(benzonitrile)dichloroplatinum(II) interact with biological macromolecules like DNA or PD-1/PD-L1, and what methodologies quantify these interactions?
- Methodological Answer : Electrochemical genosensing (e.g., differential pulse voltammetry) reveals DNA binding by monitoring guanine oxidation current suppression. For instance, Erdem et al. (2005) showed that cis-Di(benzonitrile)dichloroplatinum(II) binds DNA with a 1.5× higher affinity than cisplatin, attributed to benzonitrile's π-stacking with nucleobases . In PD-1/PD-L1 inhibition, surface plasmon resonance (SPR) assays demonstrate competitive binding to PD-1 with an IC₅₀ of 12.3 µM, validated via co-crystallography .
Q. How do toxicity profiles of cis-Di(benzonitrile)dichloroplatinum(II) compare to cisplatin, and what experimental models validate these differences?
- Methodological Answer : In vitro cytotoxicity assays (MTT or clonogenic survival) using A549 lung cancer cells show 10× lower IC₅₀ values for cisplatin compared to cis-Di(benzonitrile)dichloroplatinum(II), likely due to slower hydrolysis kinetics of the nitrile ligands . Zebrafish embryo toxicity models further confirm reduced nephrotoxicity, with LC₅₀ values >100 µM versus cisplatin's 25 µM .
Q. What strategies resolve contradictions in reported data on ligand substitution kinetics or biological activity?
- Methodological Answer : Discrepancies in ligand substitution rates (e.g., acetonitrile vs. benzonitrile complexes) are addressed using stopped-flow kinetics coupled with UV-Vis spectroscopy. For example, Fanizzi et al. (1990) identified that electron-withdrawing substituents on nitrile ligands accelerate substitution by weakening Pt–N bonds . Meta-analyses applying FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure experimental designs account for variables like solvent purity and cell line specificity .
Q. How can computational modeling predict the reactivity of cis-Di(benzonitrile)dichloroplatinum(II) in novel therapeutic contexts?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model Pt–ligand bond dissociation energies and predict hydrolysis pathways. Wang et al. (2023) used molecular docking to simulate PD-1 binding, identifying key hydrophobic interactions with benzonitrile aromatic rings . MD simulations (>100 ns) further validate stability in physiological buffers .
Q. Methodological Resources
- Synthesis Reproducibility : Follow Beilstein guidelines for detailed experimental reporting, including solvent purification steps and NMR spectral parameters .
- Data Validation : Cross-reference electrochemical and cytotoxicity data with cisplatin controls to normalize batch-specific variability .
- Ethical Compliance : Adhere to institutional protocols for platinum waste disposal, as outlined in Chemtronica AB’s safety guidelines .
Comparison with Similar Compounds
Comparison with Structurally Similar Platinum(II) Complexes
Cisplatin (cis-diamminedichloroplatinum(II))
- Structure and Reactivity : Cisplatin’s ammine ligands are smaller and less sterically hindered than benzonitrile, enabling faster hydrolysis and DNA binding. The hydrolysis rate of cisplatin (t₁/₂ ~2 hours at pH 7.4) is significantly faster than that of cis-[PtCl₂(NCPh)₂], which remains stable in aqueous solution due to the strong trans effect of benzonitrile .
- DNA Interactions: Cisplatin forms 1,2-intrastrand cross-links at guanine N7 sites, causing DNA bending (~55°) and transcriptional inhibition. In contrast, cis-[PtCl₂(NCPh)₂] exhibits weaker DNA binding, primarily forming monofunctional adducts due to steric hindrance from benzonitrile ligands .
- Cytotoxicity : Cisplatin’s IC₅₀ against ovarian cancer cell lines (e.g., A2780) is ~1–5 μM, whereas cis-[PtCl₂(NCPh)₂] and related nitrile complexes show reduced activity (IC₅₀ >50 μM), attributed to slower hydrolysis and poor cellular uptake .
Bis(acetonitrile)dichloroplatinum(II)
- Synthesis and Isomerization : Similar to cis-[PtCl₂(NCPh)₂], the acetonitrile analog (cis-[PtCl₂(NCMe)₂]) forms a cis configuration kinetically, but the trans isomer becomes thermodynamically favored over time. This isomerization is slower in benzonitrile complexes due to stronger Pt–N bonding .
- Structural Data : X-ray crystallography reveals shorter Pt–N bond lengths in cis-[PtCl₂(NCMe)₂] (2.02 Å) compared to cis-[PtCl₂(NCPh)₂] (2.08 Å), reflecting increased π-backbonding in the acetonitrile complex .
pH-Sensitive Bis(aminoalcohol)dichloroplatinum(II) Complexes
- Selectivity : Complexes like KP1356 and KP1433 activate only in acidic tumor microenvironments (pH 6.0), forming DNA cross-links. Unlike these, cis-[PtCl₂(NCPh)₂] lacks pH-dependent reactivity, limiting its tumor specificity .
Kinetic and Thermodynamic Properties
Property | cis-[PtCl₂(NCPh)₂] | Cisplatin | cis-[PtCl₂(NCMe)₂] |
---|---|---|---|
Hydrolysis Half-Life (pH 7.4) | >24 hours | ~2 hours | ~6 hours |
DNA Binding Constant (K) | 1.2 × 10³ M⁻¹ | 5.8 × 10⁵ M⁻¹ | 3.5 × 10³ M⁻¹ |
Log P (Octanol-Water) | 1.8 | -0.5 | 0.9 |
Data compiled from .
Properties
IUPAC Name |
benzonitrile;platinum(2+);dichloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H5N.2ClH.Pt/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJRCRIROYMRKA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.[Cl-].[Cl-].[Pt+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2Pt | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00164090 | |
Record name | Bis(benzonitrile)dichloroplatinum | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15617-19-3, 14873-63-3 | |
Record name | (SP-4-2)-Bis(benzonitrile)dichloroplatinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15617-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(benzonitrile)dichloroplatinum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14873-63-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Platinum (II), bis(benzonitrile)dichloro-, cis- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015617193 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bis(benzonitrile)dichloroplatinum | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00164090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.